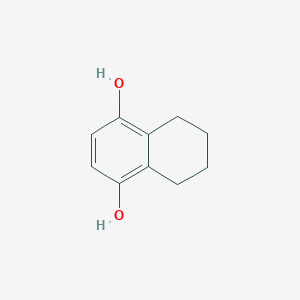
1,4-Naphthalenediol, 5,6,7,8-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenediol, 5,6,7,8-tetrahydro- is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
-
Chiral Building Block :
- 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- can serve as a chiral building block for synthesizing naphthalene derivatives with specific stereochemistry. Its unique configuration allows it to be utilized in the preparation of biologically active compounds.
-
Precursor for Derivatives :
- The compound can undergo dehydration reactions to form derivatives such as 2-naphthol. This transformation is significant in synthetic organic chemistry as it opens pathways for creating complex molecules.
-
Microbial Synthesis :
- Research indicates that certain microbial strains can oxidize 1,2-dihydronaphthalene to produce this compound in high yields (up to 73%). This microbial process highlights its potential for sustainable synthesis methods in organic chemistry.
Material Science Applications
-
Hydrogen Bonding Interactions :
- The diol functionality allows for hydrogen bonding interactions, which are crucial in the design of new materials with specific properties. This characteristic is of interest in polymer science and materials engineering.
- Photosensitive Materials :
Biochemical Applications
-
Metabolic Pathways :
- As a bacterial metabolite derived from naphthalene degradation processes, this compound plays a role in microbial metabolic pathways that degrade polycyclic aromatic hydrocarbons. Understanding these pathways can aid in environmental remediation efforts.
-
Pharmacological Properties :
- Compounds with similar structures have shown various pharmacological activities. The presence of hydroxyl groups often enhances the biological activity of such compounds, making them candidates for drug development.
- Antioxidant Activity :
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
13623-10-4 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,11-12H,1-4H2 |
InChI-Schlüssel |
GVTDRUXHMYZTFF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=CC(=C2C1)O)O |
Kanonische SMILES |
C1CCC2=C(C=CC(=C2C1)O)O |
Key on ui other cas no. |
13623-10-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















